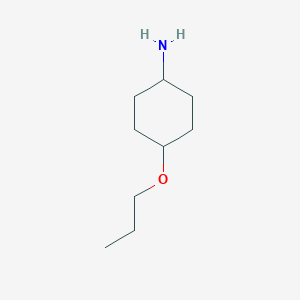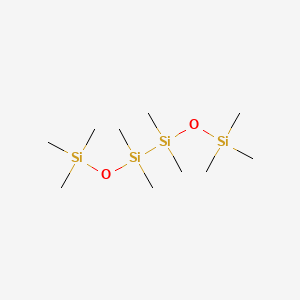
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane
Descripción general
Descripción
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane, also known as BTMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a disilane derivative that contains two trimethylsilyl groups, which makes it highly reactive and versatile in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in various chemical reactions is still under investigation. However, it is believed that the trimethylsilyl groups in 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can act as electron donors or acceptors, depending on the reaction conditions. This property makes 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane a versatile reagent that can participate in a wide range of chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane. However, studies have shown that 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is relatively non-toxic and has low environmental impact. Therefore, it is considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in lab experiments is its high reactivity and versatility. It can participate in various chemical reactions, which makes it a useful reagent in organic synthesis and materials science. Additionally, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is relatively easy to handle and has low toxicity, which makes it safe for use in the lab.
However, there are also some limitations to using 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane. For example, it is highly reactive and can be challenging to control in some reactions. Furthermore, the synthesis of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can be costly and time-consuming, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the research and development of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane. One potential area of research is the synthesis of new silicon-based materials using 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane as a precursor. These materials could have various applications in electronics, energy storage, and catalysis.
Furthermore, researchers could investigate the use of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in new organic synthesis reactions. For example, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane could be used as a reducing agent in the conversion of other functional groups to alcohols. Additionally, researchers could explore the use of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane as a protecting group for other functional groups in organic synthesis.
Conclusion
In conclusion, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is a versatile and highly reactive chemical compound that has various applications in scientific research. Its unique chemical properties make it a useful reagent in organic synthesis and materials science. While there is limited information available on its biochemical and physiological effects, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is considered safe for use in the lab. Future research directions for 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane include the synthesis of new silicon-based materials and the investigation of new organic synthesis reactions.
Aplicaciones Científicas De Investigación
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is in the synthesis of silicon-based materials such as silicon carbide and silicon dioxide nanoparticles. These materials have been found to have various applications in electronics, energy storage, and catalysis.
Furthermore, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane has also been used as a reagent in organic synthesis reactions. For example, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can be used as a reducing agent in the conversion of aldehydes and ketones to alcohols. It can also be used as a protecting group for alcohols and amines in organic synthesis.
Propiedades
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWRKSNZPGCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



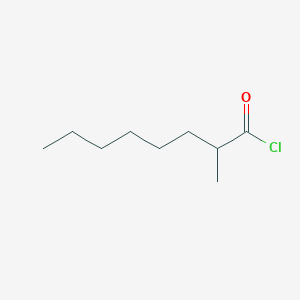
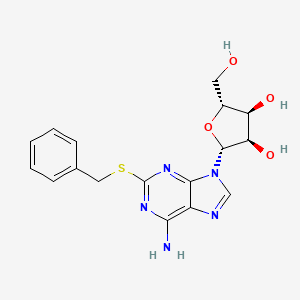
![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)
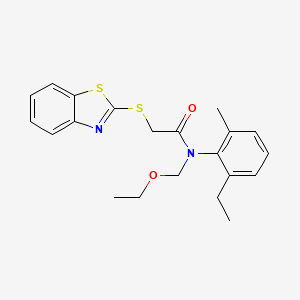
![5-Bromo-2-phenylfuro[2,3-b]pyridine](/img/structure/B3266685.png)
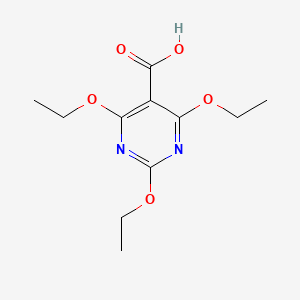
![6-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide](/img/structure/B3266692.png)

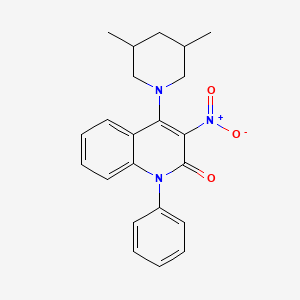
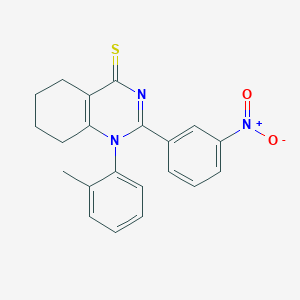
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)

